molecular formula C11H10N2O B185670 1-Naphthohydrazide CAS No. 43038-45-5

1-Naphthohydrazide

Cat. No.: B185670
CAS No.: 43038-45-5
M. Wt: 186.21 g/mol
InChI Key: VMFUMDXVTKTZQY-UHFFFAOYSA-N
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Preparation Methods

1-Naphthohydrazide can be synthesized through the reaction of 1-naphthoic acid with hydrazine. The process involves two main steps:

Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-Naphthohydrazide has been investigated for its diverse applications in several scientific domains:

Medicinal Chemistry

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its efficacy against resistant strains of Neisseria gonorrhoeae, highlighting its potential role in combating antibiotic resistance .

Anticancer Properties : The compound has also been studied for its anticancer effects. It interacts with DNA and proteins, potentially inhibiting cancer cell proliferation. Case studies have demonstrated its effectiveness against multiple cancer cell lines, suggesting that structural modifications could enhance its therapeutic efficacy .

Anti-inflammatory Effects : Novel derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. For example, LASSBio-2039, derived from this compound, showed significant reductions in leukocyte migration and cytokine production in vivo, indicating strong anti-inflammatory potential .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various derivatives, including N-acylhydrazones and other complex molecules. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry.

Material Science

In materials science, this compound is explored for its electronic and optical properties. It can be used as a precursor for synthesizing functional materials that exhibit specific electronic characteristics, which are essential in developing sensors and electronic devices .

Case Studies

Study Focus Findings
LASSBio-2039 StudyAnti-inflammatory effectsSignificant reduction in leukocyte migration; effective at lower doses compared to existing drugs
Antimicrobial Resistance StudyEfficacy against Neisseria gonorrhoeaeDemonstrated effectiveness against strains with reduced susceptibility to azithromycin
Synthesis of N-acylhydrazonesOrganic synthesis applicationsHigh yields achieved; compounds showed enhanced biological activity compared to parent structures

Mechanism of Action

The mechanism by which 1-Naphthohydrazide exerts its effects involves its interaction with molecular targets and pathways. For instance, its role as a metal ion detector is based on its ability to form complexes with metal ions, which can be detected electrochemically . The specific pathways and molecular targets depend on the application and the derivatives used.

Comparison with Similar Compounds

1-Naphthohydrazide can be compared with other similar compounds such as:

  • 1-Naphthalenecarboxylic acid hydrazide
  • 1-Naphthoic acid hydrazide
  • α-Naphthoylhydrazine

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. This compound is unique due to its specific solubility properties and its use in a wide range of applications from organic synthesis to electrochemical detection .

Biological Activity

1-Naphthohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis of this compound

This compound can be synthesized through the reaction of naphthalene derivatives with hydrazine hydrate. A common method involves dissolving methyl 1-naphthoate in ethanol and adding hydrazine hydrate under reflux conditions, yielding this compound in high purity . The reaction can be summarized as follows:

Methyl 1 naphthoate+Hydrazine1 Naphthohydrazide\text{Methyl 1 naphthoate}+\text{Hydrazine}\rightarrow \text{1 Naphthohydrazide}

Antiviral Properties

Research has demonstrated that derivatives of naphthyl-carbohydrazides, including this compound, exhibit significant antiviral activity against influenza A virus. In a study, various analogs were synthesized and tested for their ability to inhibit viral replication in MDCK cells. The presence of specific structural features, such as hydroxyl groups and aromatic rings, was crucial for maintaining antiviral efficacy .

  • Key Findings :
    • Compounds with a phenyl group showed antiviral activity comparable to oseltamivir.
    • The presence of hydroxyl groups at specific positions on the naphthalene ring enhanced activity.

Antitumor Activity

The acylhydrazone derivatives of this compound have been explored for their antitumor effects. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism involves the activation of pathways related to reactive oxygen species (ROS) generation and p53 signaling .

  • Table: Antitumor Activity Overview
CompoundCancer TypeMechanism of ActionReference
N’-(2-hydroxybenzylidene)-4-methoxy-1-naphthohydrazideBreast CancerInduces apoptosis via ROS
N-acylhydrazonesCervical CancerInhibits cell proliferation
This compoundColon CancerActivates p53 pathway

Antifungal Activity

The antifungal potential of this compound has also been investigated. A derivative demonstrated significant activity against Paracoccidioides brasiliensis, with a minimal inhibitory concentration (MIC) as low as 0.5 µg/mL. This compound targets essential metabolic processes within the fungus .

  • Case Study: Antifungal Efficacy
    • Compound : N-acylhydrazone derivative
    • Target : Paracoccidioides brasiliensis
    • MIC : 0.5 µg/mL
    • Mechanism : Disruption of metabolic pathways leading to cell death.

Properties

IUPAC Name

naphthalene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFUMDXVTKTZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195650
Record name 1-Naphthohydrazide
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43038-45-5
Record name 1-Naphthoic hydrazide
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Record name 1-Naphthohydrazide
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Record name 43038-45-5
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Record name 1-Naphthohydrazide
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Record name 1-naphthohydrazide
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Synthesis routes and methods I

Procedure details

A mixture of 21.5 g (0.116 mol) of methyl α-naphthoate, 50 ml of 80% water containing hydrazine, and 30 ml of methanol was refluxed for 3 hours and then the reaction mixture obtained was cooled to form crystals, which were recovered and washed with water to provide 19.0 g (yield 86%) of α-naphthoic acid hydrazide.
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The synthesis method of Example 2-(1) was applied. The compound (43.1 g) obtained in (1) above, hydrazine monohydrate (200 ml) and ethanol (80 ml) were used as reagents. After the reaction, a white solid was quantitatively obtained.
[Compound]
Name
compound
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has any research explored the biological activity of 1-Naphthohydrazide derivatives?

A: Yes, recent studies have investigated the antibacterial activity of various this compound derivatives. For example, a series of zinc(II) and copper(II) complexes incorporating this compound derivatives with a 9-fluorenylidene unit displayed notable antibacterial activity against several pathogenic bacteria. Interestingly, the metal complexes generally exhibited higher antibacterial activity compared to the corresponding free ligands []. This highlights the potential of metal complexation as a strategy for enhancing the biological activity of this compound derivatives.

Q2: How does the structure of this compound derivatives influence their properties and applications?

A: The structure of this compound derivatives significantly impacts their properties and potential applications. Modifications to the substituents on the naphthalene ring or the hydrazide moiety can alter their electronic properties, steric hindrance, and overall molecular geometry. These changes can influence their coordination behavior with metal ions, as seen in the different coordination modes observed with zinc(II) and copper(II) complexes []. Furthermore, structural modifications can affect their biological activity, potentially influencing their binding affinity to target biomolecules and their pharmacological profiles. For instance, the presence of specific substituents might enhance their interaction with bacterial enzymes, leading to increased antibacterial activity.

Q3: Are there any studies exploring the crystal structures of this compound derivatives?

A: Yes, crystallographic studies provide valuable insights into the three-dimensional arrangement of atoms within this compound derivatives. For example, the crystal structure of 2′-[(Phen­yl)(1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-yl­idene)meth­yl]-1-naphthohydrazide revealed a one-dimensional chain structure stabilized by intermolecular N—H⋯N hydrogen bonds []. These structural insights can be crucial for understanding the molecular interactions and properties of these compounds, potentially aiding in the design of novel derivatives with tailored properties.

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